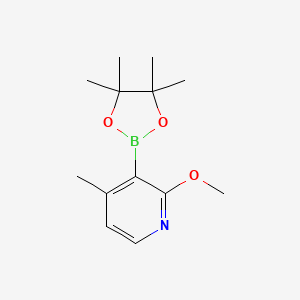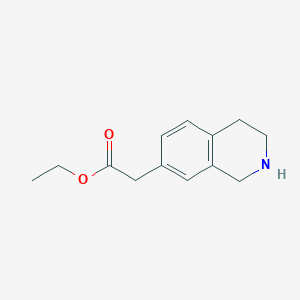
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester
Vue d'ensemble
Description
“(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 885270-54-2. It has a molecular weight of 248.32 and its IUPAC name is tert-butyl 1,2,3,4-tetrahydro-7-isoquinolinylcarbamate .
Molecular Structure Analysis
The compound has a linear formula of C14H20N2O2 . The InChI code for this compound is 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-10-6-7-15-9-11(10)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
The compound is an off-white solid .Applications De Recherche Scientifique
Synthetic Routes and Reaction Mechanisms
One study described the products of a reaction between 1H-indazol-3-ol and ethyl chloroacetate, isolating and identifying various ethyl esters, including those related to tetrahydroquinazoline and tetrahydroisoquinoline structures. The research discussed the mechanism of ring enlargement from indazole to tetrahydroquinazoline, providing insight into the synthetic possibilities of related compounds (Bonanomi & Palazzo, 1977).
Another study focused on the lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters, achieving enantioselective hydrolysis to produce the S-acids and R-esters. This highlights a method for preparing enantiomerically enriched compounds from a related chemical structure, emphasizing the importance of solvent and water content in affecting reactivity and enantioselectivity (Paál et al., 2008).
Potential Pharmaceutical Applications
- Research on the resolution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid utilized animal liver acetone powders for the stereoselective hydrolysis of its esters. This study suggests a mild, biocatalytic approach to obtaining enantiopure compounds, potentially useful in pharmaceutical synthesis (Sánchez et al., 2001).
Chemical Transformations and New Molecule Synthesis
- The reaction of dichlorocarbene with substituted dihydroisoquinolines was explored, leading to the formation of benzazepinones and spirolactams after hydrolysis. This research provides valuable insights into the chemical transformations of isoquinoline derivatives, showcasing the potential for creating new molecular structures with varied biological activities (Khlebnikov et al., 1990).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10/h3-4,7,14H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAKVHYUFVKUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)

![Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate](/img/structure/B1455040.png)
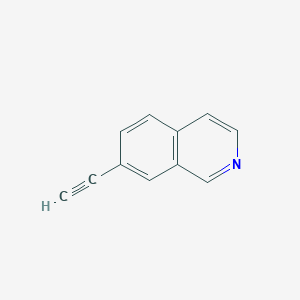
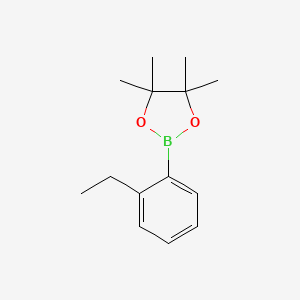
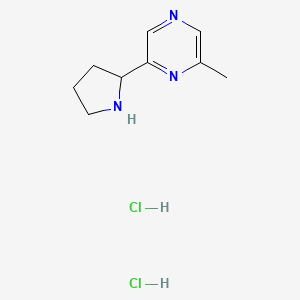
![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)

![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)

![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)
